Diallyl sulfate
Description
Diallyl sulfide (DAS), a volatile organosulfur compound, is a primary constituent of garlic (Allium sativum) and its processed products. It is formed during the degradation of allicin, a thiosulfinate responsible for garlic’s pungent aroma and bioactive properties . DAS is characterized by a single sulfur atom bridging two allyl groups (C₃H₅)₂S, making it the simplest member of the diallyl polysulfide family. It exhibits diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects, as demonstrated in preclinical models .
Properties
CAS No. |
27063-40-7 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
bis(prop-2-enyl) sulfate |
InChI |
InChI=1S/C6H10O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
KVVXFPNTQJIKNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with sulfur trioxide or chlorosulfuric acid. The reaction typically occurs under controlled temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of allyl chloride with sodium sulfate. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Diallyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into diallyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Diallyl sulfoxide and diallyl sulfone.
Reduction: Diallyl sulfide.
Substitution: Various substituted allyl compounds depending on the nucleophile used.
Scientific Research Applications
Diallyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: this compound exhibits antimicrobial properties and is studied for its potential in controlling microbial growth.
Medicine: Research has shown that this compound has anticancer properties, making it a candidate for cancer therapy studies.
Industry: It is used in the production of polymers and as a cross-linking agent in various industrial processes.
Mechanism of Action
The mechanism of action of diallyl sulfate involves its interaction with cellular components. It can form adducts with proteins and DNA, leading to the modulation of various cellular pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Relationships
The number of sulfur atoms critically influences bioactivity:
- Anticancer Potency: DADS (2 sulfur atoms) shows superior inhibition of HepG2 hepatoma cell proliferation compared to DAS, likely due to its higher sulfane sulfur content, which disrupts cellular redox balance . In contrast, DAS is more effective in blocking N-nitrosomethylbenzylamine-induced esophageal carcinogenesis in rats .
- H₂S Release : DATS (3 sulfur atoms) releases hydrogen sulfide (H₂S) in vivo, contributing to vasodilation and anti-inflammatory effects . DAS and DADS may also release H₂S but at lower rates.
- Enzyme Induction: Allyl groups attached to sulfur atoms enhance glutathione S-transferase activity, aiding carcinogen detoxification. Saturated analogs lack this effect .
Stability and Concentration in Garlic Products
- Processing Impact : Thermal processing converts allicin into stable sulfides. DAS dominates in aged garlic extract (6.29 mg/L), while DADS and DATS are prevalent in fresh garlic oil .
- Microencapsulation : DADS and DATS remain stable in garlic essential oil (GEO) mixed with vegetable oils (corn, soybean, olive), preserving >96% of sulfur compounds .
Key Research Findings
Anticancer Mechanisms
Comparative Efficacy in Disease Models
- Esophageal Cancer : DAS (200 mg/kg) completely inhibited NMBA-induced tumors in rats .
- Colon Cancer : DADS reduced DMH-induced nuclear toxicity by 47%, outperforming S-allyl cysteine .
- Forestomach Tumors: DADS showed >90% inhibition in mice, surpassing allyl mercaptan and monoterpenes .
Limitations and Contradictions
- Structure-Activity Gaps : While DADS is often cited as the most potent sulfide , DATS is used as a reference standard in commercial garlic extracts , suggesting context-dependent efficacy.
- Bioavailability : Oil-soluble compounds (DAS, DADS, DATS) face absorption challenges compared to water-soluble analogs like S-allyl cysteine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
